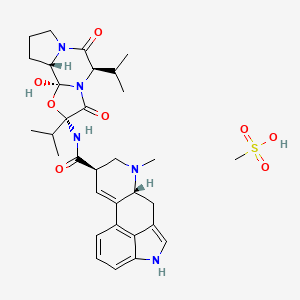
Ergocornine mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergocornine mesylate is a crystalline ergopeptine and one of the ergot alkaloids derived from the fungus Claviceps purpurea. It is known for its significant pharmacological effects, particularly as a dopamine receptor agonist. This compound is a part of the ergoloid mesylate mixture, which includes other ergot derivatives like dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ergocornine mesylate is synthesized from the crude extract of ergot. The process involves the hydrogenation of the double bonds in lysergic acid, leading to the formation of dihydroergocornine. This compound is then purified and converted into its mesylate form .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Claviceps purpurea, followed by extraction and purification of the ergot alkaloids. The purified ergocornine is then subjected to hydrogenation and mesylation to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ergocornine mesylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Hydrogenation of lysergic acid to form dihydroergocornine.
Substitution: Mesylation to form this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Methanesulfonyl chloride for mesylation
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Dihydroergocornine.
Substitution: this compound
Wissenschaftliche Forschungsanwendungen
Ergocornine mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of ergot alkaloids.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Studied for its potential use in treating cognitive decline and other neurological conditions.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development
Wirkmechanismus
Ergocornine mesylate exerts its effects primarily through its action on dopamine receptors. It acts as a partial agonist/antagonist of adrenergic, dopaminergic, and serotonergic receptors. This dual action helps in modulating neurotransmitter levels and improving cognitive functions. The compound also exhibits sympatholytic and hypotensive properties, which are observed as a decrease in mean arterial pressure .
Vergleich Mit ähnlichen Verbindungen
- Ergocristine
- Ergocryptine
- Ergotamine
- Lysergic Acid
Comparison: Ergocornine mesylate is unique due to its specific receptor activity and pharmacological profile. While other ergot alkaloids like ergotamine and lysergic acid also interact with neurotransmitter systems, this compound’s combination of dopamine receptor agonism and its inclusion in the ergoloid mesylate mixture make it particularly valuable in treating cognitive decline and other neurological conditions .
Eigenschaften
CAS-Nummer |
2207-69-4 |
|---|---|
Molekularformel |
C32H43N5O8S |
Molekulargewicht |
657.8 g/mol |
IUPAC-Name |
(6aR,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C31H39N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,23-,24+,26-,30-,31+;/m1./s1 |
InChI-Schlüssel |
JSSWJSBXBKEBMS-JDFJKJGNSA-N |
Isomerische SMILES |
CC(C)[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Kanonische SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)

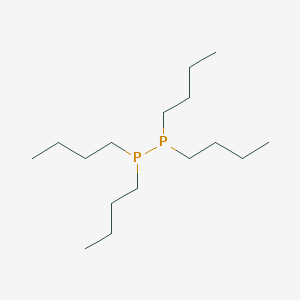
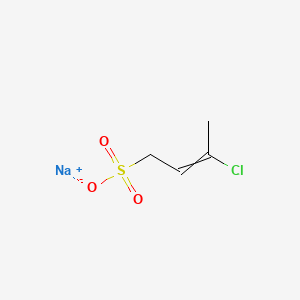
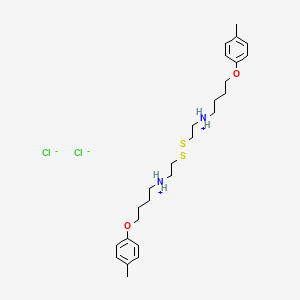
![2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13741044.png)
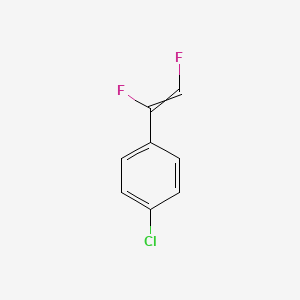
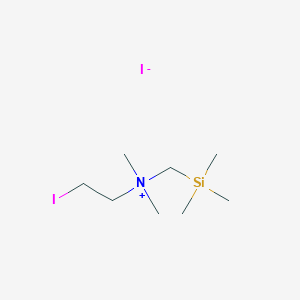
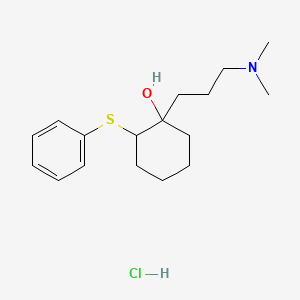
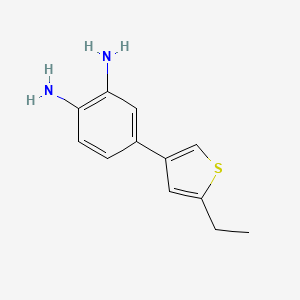
![1-azabicyclo[2.2.2]octan-3-yl 2-tert-butyl-2-hydroxy-5-methylhex-5-en-3-ynoate](/img/structure/B13741083.png)
![N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine](/img/structure/B13741085.png)

